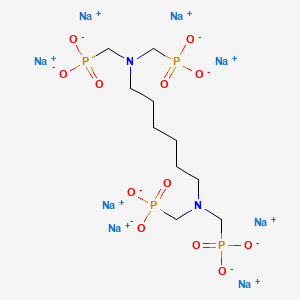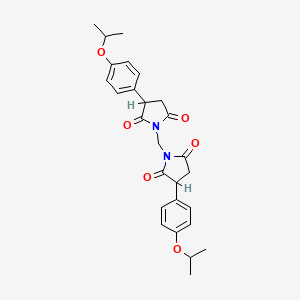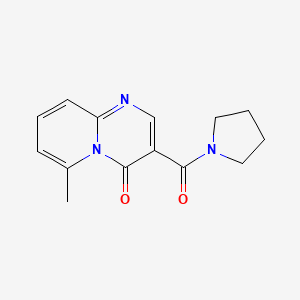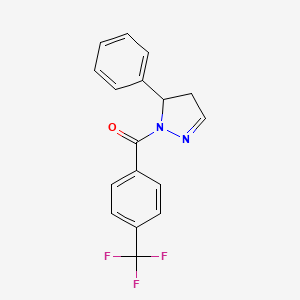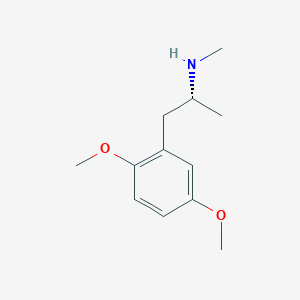
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a dibenzo(b,e)thiepin core with a diethylaminoethylamino substituent and a phenyl group. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps:
Formation of the Dibenzo(b,e)thiepin Core: The initial step involves the construction of the dibenzo(b,e)thiepin core through a series of cyclization reactions. This can be achieved using starting materials such as thiophenols and halogenated aromatic compounds under specific conditions.
Introduction of the Diethylaminoethylamino Group: The diethylaminoethylamino group is introduced through nucleophilic substitution reactions. This step often requires the use of reagents like diethylamine and ethylene oxide under controlled temperature and pressure conditions.
Addition of the Phenyl Group: The phenyl group is typically added via Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Formation of the Maleate Salt: The final step involves the conversion of the free base to its maleate salt form by reacting with maleic acid in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the diethylaminoethylamino group, potentially converting them to secondary or primary amines.
Substitution: The aromatic rings in the dibenzo(b,e)thiepin core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled temperatures and solvent conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cellular signaling.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its diverse biological effects.
類似化合物との比較
Similar Compounds
Thioxanthones: Compounds like lucanthone and hycanthone share structural similarities with the dibenzo(b,e)thiepin core and exhibit similar biological activities.
Phenothiazines: These compounds also contain a tricyclic structure with sulfur and nitrogen atoms, making them comparable in terms of chemical reactivity and applications.
Uniqueness
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its maleate salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
84964-47-6 |
|---|---|
分子式 |
C30H34N2O4S |
分子量 |
518.7 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N',N'-diethyl-N-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H30N2S.C4H4O4/c1-3-28(4-2)19-18-27-26(22-13-6-5-7-14-22)23-15-9-8-12-21(23)20-29-25-17-11-10-16-24(25)26;5-3(6)1-2-4(7)8/h5-17,27H,3-4,18-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DKKWQBYWNVMDRD-WLHGVMLRSA-N |
異性体SMILES |
CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


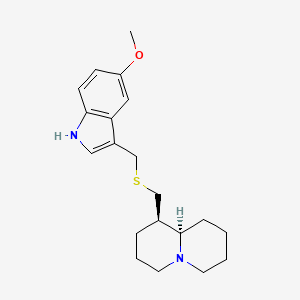
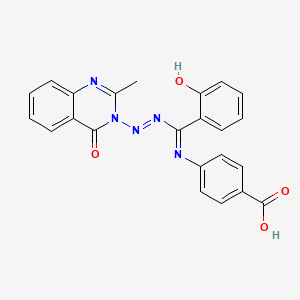
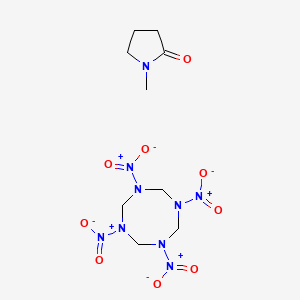
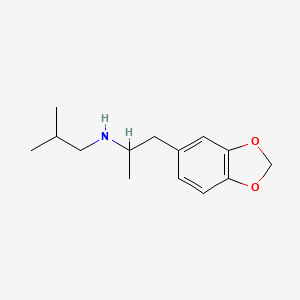
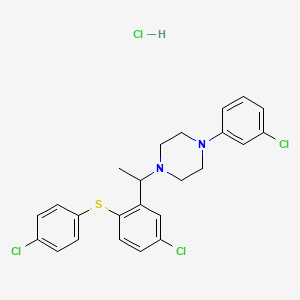
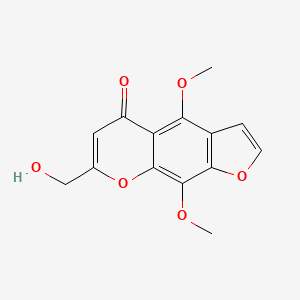
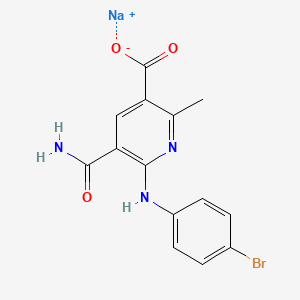
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
